1-(piperidin-4-yl)-2,3-dihydro-1H-indole
Overview
Description
“1-(piperidin-4-yl)-2,3-dihydro-1H-indole” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, a large-scale enantioselective reduction of 2,3-disubstituted indenopyridine was performed as part of the synthesis of a biologically active substance .
Scientific Research Applications
Antimalarial Properties
- Application : A study focused on synthesizing a series of 3-piperidin-4-yl-1H-indoles, revealing their potential as antimalarial agents. One compound in particular, with lead-like properties, showed activity against drug-resistant and sensitive strains of malaria without cross-resistance to chloroquine, suggesting a new chemotype for antimalarial drug development (Santos et al., 2015).
Cancer Research
- Application : A synthesized 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound exhibited high cytotoxic potential against various leukemia cell lines, indicating its relevance in cancer research (Guillon et al., 2018).
Corrosion Inhibition
- Application : A study on 3-amino alkylated indoles, including variants with piperidin-4-yl groups, showed these compounds effectively inhibit mild steel corrosion in acidic environments. The study combined experimental and theoretical methods, suggesting industrial applications (Verma et al., 2016).
Neurodegenerative Diseases
- Application : Certain indole derivatives, including those with piperidin-4-yl components, were identified as potent ligands for N-methyl-D-aspartate (NMDA) receptors and also exhibited antioxidant properties. This suggests their potential use in treating neurodegenerative diseases (Buemi et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Biochemical Pathways
The compound’s interaction with serine/threonine-protein kinase B-raf affects various biochemical pathways. For instance, it has been associated with the NLRP3 inflammasome pathway . The NLRP3 inflammasome is a multiprotein complex that plays a fundamental role in the immune response to exogenous and endogenous stimuli .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Some piperidine derivatives have shown significant inhibitory bioactivity in hepg2 cells . They induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can affect the compound’s action . Some researchers believe that inducing HIF gene overexpression in such an environment can promote the expression of apoptosis-related proteins, thereby inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
1-(piperidin-4-yl)-2,3-dihydro-1H-indole has been shown to interact with various enzymes and proteins. For instance, it has been found to have antiplasmodial activity, indicating potential interactions with enzymes and proteins involved in the life cycle of Plasmodium falciparum .
Cellular Effects
It has been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Molecular Mechanism
It is suggested that it may bind to certain proteins, potentially inhibiting or activating enzymes and causing changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-piperidin-4-yl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,12,14H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSCMQHTMIMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181525-34-8 | |
Record name | 1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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